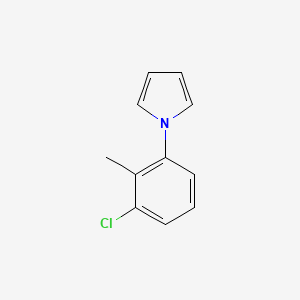

1-(3-chloro-2-methylphenyl)-1H-pyrrole

Description

Properties

IUPAC Name |

1-(3-chloro-2-methylphenyl)pyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN/c1-9-10(12)5-4-6-11(9)13-7-2-3-8-13/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHXLWGQRCWAVFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)N2C=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 3 Chloro 2 Methylphenyl 1h Pyrrole

Direct Synthesis of 1-(3-chloro-2-methylphenyl)-1H-pyrrole

Direct synthesis routes aim to construct the target molecule from acyclic precursors in a limited number of steps. One such modern approach involves olefin metathesis.

A contemporary strategy for forming N-substituted pyrroles involves the Ring-Closing Metathesis (RCM) of a diallylamine, followed by an aromatization step. organic-chemistry.org For the synthesis of this compound, the required precursor would be N-(3-chloro-2-methylphenyl)diallylamine. This precursor can be synthesized via the palladium-catalyzed diallylation of 3-chloro-2-methylaniline (B42847) using an allyl alcohol. nih.gov

The RCM reaction is typically catalyzed by ruthenium-based catalysts, such as Grubbs' catalysts, to form the corresponding N-aryl pyrroline (B1223166) (dihydropyrrole). nih.govnih.gov The subsequent aromatization of the pyrroline intermediate to the final pyrrole (B145914) can be achieved in situ through oxidative processes. organic-chemistry.org This can be accomplished by including a suitable copper catalyst or a quinone-based hydrogen acceptor in the reaction mixture. organic-chemistry.orgresearchgate.net This one-pot combination of RCM and oxidation provides a straightforward protocol for pyrrole synthesis. researchgate.net

| Step | Reaction Type | Key Reagents/Catalysts | Intermediate/Product |

| 1 | N-Allylation | 3-chloro-2-methylaniline, Allyl alcohol, Pd catalyst | N-(3-chloro-2-methylphenyl)diallylamine |

| 2 | Ring-Closing Metathesis | Grubbs' catalyst (Ru-based) | 1-(3-chloro-2-methylphenyl)-2,5-dihydro-1H-pyrrole |

| 3 | Aromatization | Copper catalyst or Quinone (e.g., DDQ) | This compound |

General Synthetic Strategies for N-Aryl Pyrrole Scaffolds

Several classical and modern synthetic strategies are broadly applicable for the formation of N-aryl pyrrole rings and are suitable for the synthesis of this compound.

The Paal-Knorr synthesis is one of the most fundamental and widely used methods for preparing pyrroles. wikipedia.orgyoutube.com The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 3-chloro-2-methylaniline. alfa-chemistry.comrgmcet.edu.in The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic conditions (pH < 3) can favor the formation of furan (B31954) byproducts. rgmcet.edu.inorganic-chemistry.org

The mechanism of the Paal-Knorr synthesis has been a subject of detailed study. Computational and experimental evidence suggests that the reaction proceeds through the initial formation of a hemiaminal, where the amine attacks one of the protonated carbonyl groups. wikipedia.orgresearchgate.net This is followed by a rate-determining cyclization step and subsequent dehydration to yield the aromatic pyrrole ring. rgmcet.edu.inresearchgate.net

Numerous modifications have been developed to improve the efficiency and conditions of the Paal-Knorr reaction. These include the use of various Brønsted or Lewis acid catalysts and the application of greener methodologies to avoid harsh reaction conditions. rgmcet.edu.in

| Catalyst Type | Examples | Typical Conditions |

| Brønsted Acids | Acetic acid, p-TsOH, Silica (B1680970) sulfuric acid | Reflux in solvent or solvent-free |

| Lewis Acids | FeCl₃, ZnBr₂, BF₃·Et₂O | Mild conditions, often in water |

The Hantzsch pyrrole synthesis is a three-component reaction involving a β-ketoester, an α-haloketone, and a primary amine or ammonia (B1221849). wikipedia.org To synthesize an N-aryl pyrrole like this compound, 3-chloro-2-methylaniline would serve as the amine component. This method allows for the construction of highly substituted pyrroles. wikipedia.orgresearchgate.net

The reaction mechanism begins with the formation of an enamine from the β-ketoester and the primary amine. wikipedia.org This enamine then acts as a nucleophile, attacking the α-haloketone. A subsequent intramolecular condensation and dehydration lead to the final pyrrole product. wikipedia.org

Modern adaptations of the Hantzsch synthesis have focused on improving its efficiency and environmental footprint. These include solid-phase synthesis techniques, where one of the reactants is attached to a polymer resin, allowing for easy purification. nih.gov Additionally, non-conventional energy sources and solvent-free conditions, such as high-speed vibration milling, have been employed to promote the reaction. researchgate.net

The Clauson-Kaas synthesis provides a reliable route to N-substituted pyrroles from readily available starting materials. beilstein-journals.org The reaction involves the acid-catalyzed condensation of a primary amine with 2,5-dialkoxytetrahydrofuran, which serves as a synthetic equivalent of a 1,4-dicarbonyl compound. nih.govresearchgate.net For the target molecule, 3-chloro-2-methylaniline would be reacted with 2,5-dimethoxytetrahydrofuran (B146720) in the presence of an acid. beilstein-journals.org

Initially, acetic acid was the standard solvent and catalyst. nih.govarkat-usa.org However, to accommodate less nucleophilic amines or to improve reaction rates, various other acid promoters have been utilized. arkat-usa.org In line with the principles of green chemistry, many recent modifications focus on using more environmentally friendly catalysts and solvents, including reactions performed in water. beilstein-journals.orgresearchgate.net

| Catalyst/Solvent System | Description | Reference |

| Acetic Acid | Classical conditions, acts as both solvent and catalyst. | nih.gov |

| ZrOCl₂·8H₂O in Water | An efficient and green protocol for N-substituted pyrroles. | beilstein-journals.org |

| Nicotinamide in 1,4-Dioxane | Used for reactions involving aminophenol hydrochlorides. | beilstein-journals.org |

| Microwave Irradiation | Accelerates the reaction, often without additional catalysts. | arkat-usa.org |

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. orientjchem.org Several MCRs have been developed for the synthesis of N-aryl pyrrole scaffolds. acs.orgsemanticscholar.org

One notable example is a dirhodium(II)-catalyzed three-component reaction of an imine, diazoacetonitrile, and an activated alkyne. nih.govacs.org In this process, the rhodium catalyst reacts with the diazo compound to form a metallocarbenoid. In the presence of an imine (formed from an aldehyde and an amine like 3-chloro-2-methylaniline), a transient azomethine ylide is generated. acs.org This ylide then undergoes a [3+2] cycloaddition with an alkyne dipolarophile. The resulting adduct eliminates a small molecule in situ to form the aromatic N-aryl pyrrole. acs.org This convergent approach allows for the rapid assembly of complex and diversely substituted pyrroles. acs.org

1,3-Dipolar Cycloaddition Reactions in Pyrrole Construction

The 1,3-dipolar cycloaddition is a powerful method for constructing five-membered heterocyclic rings. In pyrrole synthesis, this reaction typically involves the cycloaddition of an azomethine ylide with a suitable dipolarophile, such as an alkyne. rsc.org The reaction often proceeds through a concerted pericyclic mechanism. slideshare.net Silver acetate (B1210297) (AgOAc) has been reported as an effective catalyst for the reaction between azomethine ylides and ynones, leading to multi-substituted pyrroles in moderate to high yields. rsc.org

For the synthesis of this compound, a potential pathway would involve the reaction of an azomethine ylide derived from 3-chloro-2-methylaniline with a simple alkyne like acetylene (B1199291) or a synthetic equivalent. The generation of the requisite azomethine ylide is a key step in this process.

Table 1: Examples of Pyrrole Synthesis via 1,3-Dipolar Cycloaddition

| Dipole Precursor | Dipolarophile | Catalyst | Product | Yield | Source |

|---|---|---|---|---|---|

| Azomethine Ylide | Ynone | AgOAc | Multi-substituted pyrrole | up to 89% | rsc.org |

| Münchnones | Alkynes | Heat | Polysubstituted pyrroles (via CO₂ loss) | N/A | wikipedia.org |

| Azalactones | Alkynes | Heat | Polysubstituted pyrroles | N/A | wikipedia.org |

Note: This table presents general examples of the reaction type.

Intermolecular Aza-Wittig Reaction Approaches for N-Substituted Pyrroles

The aza-Wittig reaction provides a versatile and metal-free pathway for synthesizing N-heterocycles. nih.govwikipedia.org This reaction involves the formation of an iminophosphorane (an aza-ylide) from an organic azide (B81097) and a phosphine, which then reacts with a carbonyl compound to form an imine. wikipedia.org This methodology has been developed into a one-pot synthesis for substituted pyrroles from components like chromones and phenacyl azides. nih.gov The reaction mechanism is analogous to the standard Wittig reaction. wikipedia.org

To synthesize this compound, a strategy could involve the reaction of 3-chloro-2-methylphenyl azide with triphenylphosphine (B44618) to generate the corresponding iminophosphorane. This intermediate would then react with a suitable 1,4-dicarbonyl equivalent in an intramolecular or intermolecular fashion to construct the pyrrole ring.

Table 2: Applications of the Aza-Wittig Reaction in Heterocycle Synthesis

| Reactant 1 | Reactant 2 | Reagent | Product Type | Key Features | Source |

|---|---|---|---|---|---|

| Phenacyl Azide | Formyl Chromone | PPh₃ | Substituted Pyrrole | Mild, metal-free, one-pot, wide substrate scope | nih.gov |

| Organic Azide | Aldehyde/Ketone | PPh₃ | Imine | General transformation | wikipedia.org |

| Organic Azide | Carbon Dioxide | PPh₃ | Isocyanate | Conversion of CO₂ | wikipedia.org |

Note: This table illustrates the versatility of the aza-Wittig reaction.

Organocatalytic and Photoredox Catalytic Methodologies

Recent advancements in catalysis have introduced green and efficient methods for pyrrole synthesis. Organocatalysis, avoiding the use of metals, has become a significant tool for constructing diverse heterocyclic scaffolds. rsc.orgnih.gov For instance, the Paal–Knorr synthesis of N-substituted pyrroles can be catalyzed by vitamin B1, an eco-friendly catalyst, by reacting a 1,4-dicarbonyl compound with a primary amine. nih.gov

Photoredox catalysis, often in combination with organocatalysis or transition metal catalysis, enables unique bond formations under mild conditions using visible light. acs.org This dual catalytic approach can facilitate reactions that are otherwise challenging, such as the conjugate addition of α-amino radicals derived from N-arylamines to α,β-unsaturated ketones. acs.org

For the target compound, an organocatalytic Paal–Knorr reaction could be employed, reacting 2,5-hexanedione (B30556) or a similar 1,4-dicarbonyl with 3-chloro-2-methylaniline in the presence of an organocatalyst.

Table 3: Examples of Organocatalytic and Photoredox Methods in Pyrrole Synthesis

| Reaction Type | Reactants | Catalyst | Product | Yield | Source |

|---|---|---|---|---|---|

| Paal-Knorr Synthesis | Hexane-2,5-dione, Substituted Aromatic Amines | Vitamin B₁ | N-substituted pyrroles | 25-94% | nih.gov |

| [3+2] Cycloaddition | Activated Alkynes, Isocyanides | Organophosphine | Substituted pyrroles | 18-79% | nih.gov |

| [4+2] Cyclization | Dioxopyrrolidines, Azlactones | Squaramide | Pyrano[2,3-c]pyrrole | up to 99% | rsc.org |

Note: This table highlights modern catalytic approaches to pyrrole synthesis.

Synthesis from Biomass-Derived Precursors

A sustainable approach to N-aryl pyrroles utilizes precursors derived from renewable biomass. nih.govresearchgate.net The Clauson-Kaas and Paal-Knorr reactions are particularly well-suited for this purpose. Furan and its derivatives, such as 2,5-dimethoxytetrahydrofuran or 2,5-dimethylfuran, can be obtained from lignocellulosic biomass. nih.govresearchgate.net These compounds react with primary amines, like anilines, in the presence of an acid catalyst to yield N-substituted pyrroles. nih.govresearchgate.net This method is advantageous due to its use of renewable feedstocks and often mild reaction conditions. nih.gov Heterogeneous catalysts, such as H-Y zeolite or Lewis acidic Hf-doped mesoporous SBA-15, have also been successfully employed. researchgate.netacs.orgacs.org

The synthesis of this compound can be directly achieved via this green methodology by reacting 2,5-dimethoxytetrahydrofuran with 3-chloro-2-methylaniline.

Table 4: Synthesis of N-Aryl Pyrroles from Biomass Derivatives

| Furan Precursor | Amine Component | Catalyst | Key Advantage | Source |

|---|---|---|---|---|

| 2,5-Dimethoxytetrahydrofuran | Aromatic Amines | p-TsOH | Continuous flow or batch, high yields | nih.gov |

| 2,5-Dimethylfuran | Anilines | H-Y Zeolite | Heterogeneous catalysis, direct condensation | researchgate.net |

| Biobased Furans | Arylamines | Hf-doped SBA-15 | Lewis acid catalysis, mild conditions | acs.org, acs.org |

Note: This table showcases sustainable routes to N-aryl pyrroles.

Approaches via Ring Transformation of Other Heterocyclic Systems

The pyrrole ring can be constructed through the transformation of other existing heterocyclic systems. The most prominent example is the industrial synthesis of pyrrole from furan, which reacts with ammonia over solid acid catalysts like SiO₂ and Al₂O₃. wikipedia.org This concept extends to the synthesis of N-substituted pyrroles from furan derivatives and primary amines, as detailed in the biomass section.

Another example involves the rhodium-catalyzed transannulation of N-sulfonyl-1,2,3-triazoles with vinyl ethers or the reaction of münchnones with alkynes, which proceeds via a 1,3-dipolar cycloaddition followed by a retro-Diels–Alder reaction to extrude carbon dioxide. wikipedia.org Furthermore, substituted pyrroles can be obtained from the reaction of chromones with phenacyl azides, which involves a ring-opening and subsequent recyclization sequence. nih.gov

Mechanistic Investigations of Pyrrole Ring Formation Pathways

Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones.

Proposed Reaction Mechanisms for N-Aryl Pyrrole Synthesis

Several mechanisms have been proposed for the formation of N-aryl pyrroles, depending on the synthetic method employed.

Paal-Knorr and Clauson-Kaas Mechanism : This is one of the most common pathways for synthesizing N-substituted pyrroles. The reaction of a 1,4-dicarbonyl compound (or its precursor like 2,5-dimethoxytetrahydrofuran) with a primary amine is typically acid-catalyzed. researchgate.netorganic-chemistry.org The mechanism is believed to proceed through the initial formation of an imine (or enamine) upon reaction of the amine with one of the carbonyl groups. This is followed by an intramolecular nucleophilic attack of the enamine nitrogen or carbon onto the second carbonyl group, leading to a cyclic hemiaminal intermediate. Subsequent dehydration steps result in the formation of the aromatic pyrrole ring. organic-chemistry.org

Mechanism of Synthesis from Furans : When N-aryl pyrroles are synthesized from furans and arylamines over a Lewis acidic Hf-catalyst, mechanistic studies suggest a pathway that differs from the classic Paal-Knorr reaction. Instead of proceeding through a 2,5-hexanedione intermediate, the reaction is proposed to involve a direct nucleophilic attack of the amine on the furan ring, which is activated by the Lewis acid catalyst. acs.orgacs.org

1,3-Dipolar Cycloaddition Mechanism : The formation of pyrroles via this route is generally considered a concerted pericyclic reaction. An azomethine ylide (the 1,3-dipole) reacts with an alkyne (the dipolarophile) through a six-electron transition state to directly form the five-membered ring in a single step. slideshare.net

Aza-Wittig Reaction Mechanism : The synthesis of pyrroles using this method begins with the formation of an iminophosphorane. This is typically achieved through the Staudinger reaction of an organic azide with a phosphine, which releases nitrogen gas. The resulting iminophosphorane then acts as a potent nucleophile. In the context of pyrrole synthesis from chromones, the iminophosphorane attacks the electrophilic carbonyl carbon of the chromone, initiating a sequence of ring-opening and intramolecular cyclization steps that ultimately yield the substituted pyrrole product. nih.gov

Role of Key Intermediates in Reaction Progression

The formation of the N-aryl pyrrole ring is a stepwise process where the structure and reactivity of transient intermediates dictate the reaction's outcome and efficiency. Classical methods like the Paal-Knorr, Clauson-Kaas, and Hantzsch syntheses proceed through distinct, yet conceptually related, intermediates.

In the Paal-Knorr synthesis , the condensation of a 1,4-dicarbonyl compound with a primary amine, such as 3-chloro-2-methylaniline, is fundamental. The reaction initiates with the nucleophilic attack of the amine on one of the carbonyl groups, forming a hemiaminal intermediate. This is followed by a second intramolecular attack by the amine on the remaining carbonyl group, leading to a crucial cyclic intermediate, a 2,5-dihydroxytetrahydropyrrole derivative . Subsequent dehydration of this cyclic species yields the aromatic pyrrole ring. The stability and dehydration propensity of these intermediates are critical for achieving high yields.

The Clauson-Kaas synthesis offers an alternative pathway, typically reacting an amine with 2,5-dialkoxytetrahydrofuran in the presence of an acid catalyst. The reaction mechanism involves the acid-catalyzed hydrolysis of the 2,5-dialkoxytetrahydrofuran to generate a reactive dialdehyde (B1249045) or its equivalent. The primary amine then condenses with this species. The progression involves the formation of a carbocation, which is attacked by the primary amine. Subsequent cyclization and elimination of alcohol and water molecules lead to the final N-substituted pyrrole. rsc.org

The Hantzsch pyrrole synthesis involves the reaction of a β-ketoester with ammonia or a primary amine to form an enamine intermediate. acs.orgrsc.org This enamine then acts as a nucleophile, attacking an α-haloketone. The resulting adduct undergoes intramolecular cyclization and dehydration to furnish the substituted pyrrole. The formation and reactivity of the enamine are pivotal to the success of the Hantzsch synthesis.

More contemporary methods also rely on the controlled formation of specific intermediates. For instance, transition metal-catalyzed reactions may proceed through organometallic intermediates where the aryl and pyrrole fragments are assembled on a metal center before reductive elimination. Similarly, cycloaddition reactions, such as those involving tosylmethyl isocyanide (TosMIC), proceed via the formation of a five-membered ring intermediate through a concerted or stepwise [3+2] cycloaddition, which then eliminates the tosyl group to yield the aromatic pyrrole. organic-chemistry.org

Understanding the formation, stability, and reactivity of these key intermediates is paramount for optimizing reaction conditions and designing new, more efficient synthetic routes to compounds like this compound.

Catalytic Systems in N-Aryl Pyrrole Synthesis

Catalysis is central to modern organic synthesis, providing pathways to construct complex molecules with high efficiency and selectivity. The synthesis of N-aryl pyrroles has significantly benefited from the development of various catalytic systems, each offering unique advantages.

Lewis Acid Catalysis

Lewis acids are effective catalysts for the synthesis of N-aryl pyrroles, often by activating substrates towards nucleophilic attack. They play a significant role in classical methods like the Paal-Knorr synthesis, where they can facilitate the condensation between the 1,4-dicarbonyl compound and the amine. semanticscholar.org For example, scandium triflate (Sc(OTf)₃) has been employed to catalyze the intramolecular redox reaction of 2-(3-pyrroline-1-yl)arylaldehydes, leading to N-aryl pyrroles through a 1,5-hydride shift and isomerization. rsc.org

Heterogeneous Lewis acid catalysts are also gaining prominence. A notable example is the use of hafnium-doped mesoporous SBA-15 (Hf/SBA-15) for synthesizing N-aryl pyrroles from biomass-derived furans and arylamines. acs.orgacs.org This method provides a sustainable route where the Lewis acidic sites on the catalyst are believed to facilitate the direct nucleophilic attack of the amine on the furan ring. acs.org

| Catalyst Type | Example Catalyst | Application | Reference |

| Homogeneous | Scandium triflate (Sc(OTf)₃) | Intramolecular redox reaction of 2-(3-pyrroline-1-yl)arylaldehydes | rsc.org |

| Heterogeneous | Hafnium-doped SBA-15 (Hf/SBA-15) | Synthesis from biomass-derived furans and arylamines | acs.orgacs.org |

| Homogeneous | Zinc Iodide (ZnI₂) | Synthesis from dienyl azides | organic-chemistry.org |

Brønsted Acid and Base Catalysis

Brønsted acids and bases are fundamental catalysts in many organic transformations, including pyrrole synthesis. In the Paal-Knorr reaction, weak Brønsted acids like acetic acid are often used to accelerate the condensation and dehydration steps. semanticscholar.org Similarly, Brønsted acids can catalyze the reaction of unprotected N-heterocycles with diazoalkanes to achieve selective C-H functionalization. researchgate.net

The choice of acid or base can be critical; for instance, in the Paal-Knorr synthesis, strongly acidic conditions (pH < 3) can favor the formation of furan byproducts. semanticscholar.org Conversely, base catalysis is integral to methods like the Hantzsch synthesis, where a base is often used to generate the enamine intermediate. The interplay of acid-base catalysis allows for fine-tuning of reaction pathways and selectivity in the synthesis of arylmethylene and alkylmethine pyrroles. acs.org

Transition Metal-Mediated Catalysis (e.g., Ruthenium in RCM)

Transition metals offer a versatile toolkit for C-N and C-C bond formation, enabling novel strategies for pyrrole synthesis. Catalysts based on palladium, rhodium, zinc, and ruthenium have all been successfully employed. organic-chemistry.orgnih.govacs.org For example, zinc iodide (ZnI₂) has been shown to be a cost-effective catalyst for the synthesis of substituted pyrroles from dienyl azides at room temperature. organic-chemistry.org

Ruthenium catalysts are particularly noteworthy for their utility in multicomponent reactions and olefin metathesis. Ruthenium complexes can catalyze the three-component reaction of ketones, amines, and vicinal diols to produce highly substituted pyrroles with excellent regioselectivity and atom economy. acs.org

Furthermore, Ring-Closing Metathesis (RCM), a powerful tool for forming cyclic compounds, has been applied to pyrrole synthesis. organic-chemistry.orgorgsyn.org In this approach, a diallylated amine undergoes ruthenium-catalyzed RCM to form a pyrroline, which can then be aromatized in situ to the corresponding pyrrole. organic-chemistry.org This tandem process, often using Grubbs-type catalysts, provides an efficient route from simple starting materials. eurekaselect.combenthamdirect.com

| Metal | Catalytic Reaction | Application | Reference |

| Zinc | Cyclization | Synthesis from dienyl azides | organic-chemistry.org |

| Ruthenium | Multicomponent Reaction | Synthesis from ketones, amines, and diols | acs.org |

| Ruthenium | Ring-Closing Metathesis (RCM) | Synthesis of pyrrolines from diallylamines | organic-chemistry.orgorgsyn.org |

| Palladium | Allylation | Diallylation of amines for subsequent RCM | rsc.org |

Organocatalyst Development and Application

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful and sustainable alternative to metal-based catalysis. rsc.org Various organocatalytic strategies have been developed for the synthesis of N-aryl pyrroles. For instance, secondary amines like L-proline can catalyze the sequential multi-component reaction of aldehydes, arylamines, and succinaldehyde (B1195056) to generate N-aryl pyrrole-3-carbaldehydes. rsc.org The proposed mechanism involves the formation of an enamine intermediate from succinaldehyde and the catalyst, which then participates in a Mannich reaction. rsc.org

Chiral phosphoric acids, a type of Brønsted acid organocatalyst, have been used in the diastereo- and atroposelective synthesis of N-arylpyrroles. nih.gov These catalysts can enable highly enantioselective transformations, highlighting the potential of organocatalysis in constructing complex chiral pyrrole-containing molecules. nih.gov The development of novel organocatalysts continues to expand the scope and efficiency of pyrrole synthesis, often under mild and environmentally friendly conditions. researchgate.net

Sustainable and Green Chemistry Approaches in Pyrrole Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and use renewable resources. The synthesis of pyrroles has seen significant advancements in this area.

A major focus has been the development of greener versions of classical reactions. The Paal-Knorr synthesis, for example, has been adapted to use water as a solvent, employ microwave irradiation to reduce reaction times, or utilize recyclable heterogeneous catalysts. tandfonline.com

Domino or cascade reactions represent another green strategy by combining multiple steps into a single pot, thereby reducing solvent use and purification steps. An efficient cascade synthesis of pyrroles from nitroarenes has been developed using an acid-tolerant homogeneous iron catalyst. rsc.org This process combines the reduction of the nitroarene to an aniline (B41778) with the subsequent acid-catalyzed Paal-Knorr condensation, using green reductants like formic acid or molecular hydrogen. rsc.org

The use of renewable starting materials is a key tenet of green chemistry. As mentioned previously, Lewis acidic catalysts can convert biomass-derived furans into N-aryl pyrroles. acs.org Additionally, a sustainable iridium-catalyzed synthesis has been developed where pyrroles are formed from secondary alcohols and amino alcohols, which can be derived from renewable resources. This reaction is highly atom-efficient, eliminating only hydrogen gas as a byproduct. nih.gov These approaches demonstrate a clear trend towards more environmentally benign and sustainable methods for the synthesis of important heterocyclic compounds like this compound.

Solvent-Free Conditions and Aqueous Media

The movement towards environmentally benign chemical processes has popularized synthetic methods that minimize or eliminate the use of volatile organic compounds (VOCs). Solvent-free reactions and the use of water as a reaction medium are cornerstones of this approach. These techniques not only reduce environmental impact but can also offer benefits such as simplified work-up procedures, improved safety, and sometimes, enhanced reaction rates and yields. researchgate.netalliedacademies.org

Solvent-Free Synthesis:

Solvent-free, or solid-state, reactions are conducted by mixing the neat reactants, often in the presence of a solid-supported catalyst. The Clauson-Kaas reaction, for instance, has been successfully adapted to solvent-free conditions for the synthesis of various N-substituted pyrroles. beilstein-journals.org One approach involves using silica sulfuric acid as a heterogeneous catalyst, which facilitates the reaction between anilines and 2,5-dimethoxytetrahydrofuran with high efficiency and short reaction times. beilstein-journals.org Another green protocol employs nano-sulfated TiO2 as a stable and reusable catalyst under solvent-free conditions, demonstrating high to excellent yields for a range of amines. beilstein-journals.orgnih.gov Such solventless methods are highly attractive as they reduce waste and simplify product isolation. alliedacademies.orgresearchgate.net

Aqueous Media Synthesis:

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The Paal-Knorr synthesis of N-substituted pyrroles has been shown to proceed efficiently in water. researchgate.net In some cases, hot water can act not only as the solvent but also as a catalyst, promoting the cyclocondensation of 1,4-dicarbonyls with primary amines to afford the desired pyrrole derivatives in good to excellent yields. researchgate.net Furthermore, the Paal-Knorr condensation can be performed in water using a catalytic amount of iron(III) chloride, providing a mild and economical route to N-substituted pyrroles. organic-chemistry.org These aqueous methods represent a significant advancement over traditional syntheses that often require harsh acidic conditions and organic solvents. researchgate.net

The table below illustrates the application of these green principles to the synthesis of various N-arylpyrroles, which are analogues of this compound.

| Starting Amine | Pyrrole Source | Catalyst/Medium | Conditions | Yield (%) |

| Aniline | 2,5-Hexanedione | Water | 100 °C, 15 min | 85% |

| 4-Chloroaniline | 2,5-Hexanedione | Water | 100 °C, 15 min | 82% |

| 4-Methylaniline | 2,5-Hexanedione | Water | 100 °C, 15 min | 88% |

| Aniline | 2,5-Dimethoxytetrahydrofuran | Silica Sulfuric Acid (Solvent-Free) | 100-110 °C | 80% |

| 4-Chloroaniline | 2,5-Dimethoxytetrahydrofuran | Nano-sulfated TiO2 (Solvent-Free) | 80 °C, 20 min | 95% |

This table is a representation of typical results for the synthesis of N-arylpyrroles based on literature data for analogous compounds. beilstein-journals.orgresearchgate.net

Mechanochemical Activation

Mechanochemistry refers to the use of mechanical energy—such as grinding, milling, or shearing—to induce chemical reactions. asianpubs.org This technique is inherently a solvent-free method and has gained recognition as a powerful tool in green synthesis. By subjecting solid reactants to mechanical force, often in a ball mill, it is possible to increase reactivity, overcome activation barriers, and drive reactions to completion without the need for bulk solvents.

The application of mechanochemistry to the synthesis of N-containing heterocycles is a rapidly growing field. asianpubs.org For the synthesis of an N-arylpyrrole like this compound via a Paal-Knorr type reaction, mechanochemical activation would involve milling the solid reactants, 3-chloro-2-methylaniline and a 1,4-dicarbonyl compound (e.g., succinaldehyde or 2,5-hexanedione), potentially with a solid acid catalyst. The intense mixing and grinding at the molecular level can facilitate the necessary bond-forming and dehydration steps to yield the pyrrole ring.

Key advantages of mechanochemical synthesis include:

Solvent-Free: It eliminates the need for potentially toxic and volatile organic solvents.

Energy Efficiency: Reactions can often be conducted at room temperature, reducing energy consumption compared to methods requiring heating.

High Yields and Purity: The process can lead to high-yields of the desired product with minimal byproducts, simplifying purification.

Access to Novel Reactivity: Mechanical force can sometimes enable transformations that are difficult to achieve in solution.

The table below outlines a conceptual framework for the mechanochemical Paal-Knorr synthesis of the target compound.

| Reactant 1 | Reactant 2 | Catalyst (Optional) | Equipment | Conditions |

| 3-chloro-2-methylaniline | 2,5-Hexanedione | p-Toluenesulfonic acid | Ball Mill | Room Temperature, Milling |

| 3-chloro-2-methylaniline | Succinaldehyde | Montmorillonite K-10 | Grinding (Mortar and Pestle) | Room Temperature, Grinding |

This table is a conceptual illustration of how mechanochemical synthesis could be applied and does not represent specific experimental results from the literature for the title compound.

Advanced Spectroscopic Characterization and Structural Elucidation of N Aryl Pyrroles

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures, providing detailed information about the chemical environment of individual atoms. For 1-(3-chloro-2-methylphenyl)-1H-pyrrole, both proton (¹H) and carbon-13 (¹³C) NMR would be indispensable.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrrole (B145914) ring and the substituted phenyl ring.

Expected Chemical Shifts and Coupling Patterns:

Pyrrole Protons: The pyrrole ring contains two sets of chemically non-equivalent protons. The α-protons (adjacent to the nitrogen atom, H-2 and H-5) are expected to resonate at a lower field (further downfield) compared to the β-protons (H-3 and H-4) due to the electron-withdrawing effect of the nitrogen atom. Typically, for N-aryl pyrroles, the α-protons appear in the range of δ 6.5-7.5 ppm, while the β-protons are found slightly upfield, around δ 6.0-6.5 ppm. These protons would likely appear as multiplets due to coupling with each other.

Phenyl Protons: The 3-chloro-2-methylphenyl group has three aromatic protons. Their chemical shifts will be influenced by the positions of the chloro and methyl substituents. The proton ortho to the chlorine atom is expected to be the most deshielded. The protons would likely appear as a complex multiplet in the aromatic region of the spectrum, typically between δ 7.0 and 7.6 ppm.

Methyl Protons: The methyl group attached to the phenyl ring would give rise to a singlet signal, expected to appear in the upfield region of the spectrum, likely around δ 2.0-2.5 ppm.

A hypothetical ¹H NMR data table is presented below to illustrate the expected signals.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Pyrrole α-H | 6.5 - 7.5 | Multiplet |

| Pyrrole β-H | 6.0 - 6.5 | Multiplet |

| Aromatic-H | 7.0 - 7.6 | Multiplet |

| Methyl-H | 2.0 - 2.5 | Singlet |

Note: This is an illustrative table based on known chemical shift ranges for similar structures. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Expected Chemical Shifts:

Pyrrole Carbons: The α-carbons of the pyrrole ring are expected to resonate at a lower field (around δ 120-130 ppm) than the β-carbons (around δ 108-115 ppm).

Phenyl Carbons: The substituted phenyl ring will show six distinct signals. The carbon atom attached to the pyrrole nitrogen (ipso-carbon) will be significantly deshielded. The carbon bearing the chlorine atom will also be deshielded, while the carbon with the methyl group will be slightly shielded. The remaining aromatic carbons will appear in the typical range of δ 125-140 ppm.

Methyl Carbon: The methyl carbon will appear at a high field, typically in the range of δ 15-25 ppm.

A hypothetical ¹³C NMR data table is provided below.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Pyrrole α-C | 120 - 130 |

| Pyrrole β-C | 108 - 115 |

| Aromatic C-N | >140 |

| Aromatic C-Cl | >130 |

| Other Aromatic C | 125 - 140 |

| Methyl C | 15 - 25 |

Note: This is an illustrative table based on known chemical shift ranges for similar structures. Actual experimental values may vary.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expected Absorption Bands:

C-H Stretching: Aromatic and heteroaromatic C-H stretching vibrations are expected to appear in the region of 3000-3150 cm⁻¹. The aliphatic C-H stretching of the methyl group will be observed just below 3000 cm⁻¹.

C=C Stretching: Aromatic and pyrrole ring C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the C-N bond between the phenyl ring and the pyrrole nitrogen is expected in the 1300-1380 cm⁻¹ region.

C-Cl Stretching: The C-Cl stretching vibration will appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Out-of-Plane Bending: The C-H out-of-plane bending vibrations of the substituted phenyl and pyrrole rings in the 650-900 cm⁻¹ region can provide information about the substitution pattern.

A hypothetical IR data table is shown below.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic/Pyrrole C-H Stretch | 3000 - 3150 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Aromatic/Pyrrole C=C Stretch | 1450 - 1600 |

| C-N Stretch | 1300 - 1380 |

| C-Cl Stretch | 600 - 800 |

Note: This is an illustrative table based on characteristic IR absorption frequencies. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. The nominal molecular weight of this compound is approximately 205.67 g/mol .

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact molecular formula of the compound. The presence of one chlorine atom would be evident from the isotopic pattern of the molecular ion peak (M⁺), which would show a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak.

Expected Fragmentation Pattern:

The fragmentation of the molecular ion would likely involve the cleavage of the bond between the phenyl and pyrrole rings, leading to the formation of ions corresponding to the pyrrolyl cation and the 3-chloro-2-methylphenyl cation. Further fragmentation of the 3-chloro-2-methylphenyl cation could involve the loss of a chlorine atom or a methyl radical.

X-ray Crystallography for Solid-State Structural Determination (relevant for related pyrrole derivatives)

While no specific crystallographic data for this compound is available, X-ray crystallography of related N-aryl pyrroles has provided valuable insights into their solid-state structures. These studies typically reveal the dihedral angle between the planes of the pyrrole and the aryl rings, which is influenced by the steric hindrance of the substituents on the aryl ring. In the case of this compound, the presence of the ortho-methyl group would likely cause a significant twist between the two rings to minimize steric strain. This would result in a non-planar conformation in the solid state.

Computational and Theoretical Investigations on N Aryl Pyrrole Architectures

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of a molecule from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. researchgate.nettandfonline.com It is particularly effective for predicting the ground-state molecular geometry of organic compounds. For 1-(3-chloro-2-methylphenyl)-1H-pyrrole, DFT calculations would be employed to find the lowest energy conformation by optimizing all bond lengths, bond angles, and dihedral angles.

This optimization process reveals crucial structural parameters. A key feature of interest in N-aryl pyrroles is the dihedral angle between the plane of the pyrrole (B145914) ring and the plane of the phenyl ring. This angle is critical as it influences the degree of π-conjugation between the two aromatic systems, which in turn affects the molecule's electronic properties. The presence of the ortho-methyl group on the phenyl ring is expected to induce significant steric hindrance, forcing the two rings into a non-planar arrangement.

DFT calculations also yield the molecule's electronic properties, such as the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map visually identifies the electron-rich and electron-deficient regions of the molecule, which is crucial for predicting sites susceptible to electrophilic or nucleophilic attack.

Illustrative Optimized Geometry Parameters for this compound This table presents hypothetical data representative of what would be obtained from a DFT calculation.

| Parameter | Description | Illustrative Value |

| C-N (Pyrrole-Phenyl) | Bond length between pyrrole nitrogen and phenyl carbon | 1.44 Å |

| C-Cl | Bond length of the chloro substituent | 1.75 Å |

| C-C (Phenyl-Methyl) | Bond length between phenyl ring and methyl group | 1.51 Å |

| ∠ C-N-C (Pyrrole) | Bond angle within the pyrrole ring | 108.5° |

| Dihedral Angle | Torsional angle between the pyrrole and phenyl rings | 65.0° |

Frontier Molecular Orbital (FMO) theory is a central concept in explaining chemical reactivity and electronic properties. youtube.comimperial.ac.uk It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. ossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. wikipedia.org A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. wikipedia.org In contrast, a small gap indicates that the molecule is more polarizable and more likely to be reactive. wikipedia.org

For this compound, FMO analysis would typically show the HOMO localized primarily on the electron-rich pyrrole ring, while the LUMO might be distributed across both the pyrrole and the substituted phenyl ring. The precise distribution and energies of these orbitals are influenced by the electronic effects of the chloro and methyl substituents and the dihedral angle between the rings.

Illustrative FMO Data for this compound This table presents hypothetical data representative of what would be obtained from FMO analysis.

| Parameter | Description | Illustrative Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.20 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.95 |

| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 5.25 |

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, conjugative interactions, and intramolecular bonding within a molecule. wikipedia.orgwisc.edu It provides a detailed picture of the Lewis-like chemical bonding structure, including lone pairs and bond orbitals. wisc.edu

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. researchgate.net This analysis reveals hyperconjugative interactions, such as the delocalization of electron density from an occupied bonding orbital (donor) to an unoccupied anti-bonding orbital (acceptor). The stabilization energy (E(2)) associated with these interactions provides a measure of their significance in stabilizing the molecule.

Illustrative NBO Second-Order Perturbation Analysis This table presents hypothetical data showing significant donor-acceptor interactions and their stabilization energies (E(2)).

| Donor NBO | Acceptor NBO | Illustrative E(2) (kcal/mol) | Interaction Type |

| LP (1) N | π* (Cphenyl-Cphenyl) | 4.5 | Lone Pair → π* delocalization |

| π (Cpyrrole-Cpyrrole) | π* (Cpyrrole-Cpyrrole) | 20.1 | Intramolecular π-conjugation |

| σ (C-Hmethyl) | σ* (Cphenyl-Cphenyl) | 1.2 | Hyperconjugation |

Molecular Dynamics Simulations for Conformational Space Exploration and Intermolecular Interactions

While quantum chemical calculations typically focus on a single, static molecule in the gas phase, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.com MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational space and intermolecular interactions in a simulated environment (e.g., in a solvent or a crystal lattice). nih.govrsc.org

For this compound, a primary focus of MD simulations would be to study the rotational dynamics around the single bond connecting the nitrogen of the pyrrole ring to the phenyl ring. These simulations can map the potential energy surface associated with this rotation, identifying energy minima corresponding to stable conformers and the energy barriers between them. This is particularly relevant given the steric hindrance from the ortho-methyl group.

Furthermore, MD simulations can be used to understand how multiple molecules of this compound interact with each other in a condensed phase. By simulating a system containing many molecules, one can predict properties like radial distribution functions, which describe the packing and organization of the molecules, and identify dominant intermolecular forces such as van der Waals interactions or π-π stacking.

Prediction and Correlation of Spectroscopic Data

Computational methods are invaluable for predicting spectroscopic properties, which can then be compared with experimental results to confirm molecular structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational chemistry allows for the prediction of NMR chemical shifts (¹H and ¹³C) with a high degree of accuracy. nih.govd-nb.info The most common method involves calculating the magnetic shielding tensors for each nucleus using a DFT approach, often with the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com

The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. Comparing the predicted NMR spectrum with an experimentally obtained spectrum is a powerful method for validating the computed three-dimensional structure of the molecule. Any significant discrepancies may suggest that the molecule adopts a different conformation in solution than the one predicted in the gas-phase calculation.

Illustrative Comparison of Predicted and Experimental NMR Chemical Shifts (ppm) This table presents hypothetical data comparing computationally predicted ¹H and ¹³C NMR chemical shifts with potential experimental values.

| Atom | Predicted ¹H Shift | Experimental ¹H Shift | Predicted ¹³C Shift | Experimental ¹³C Shift |

| Pyrrole H-2/5 | 7.15 | 7.12 | 120.5 | 120.2 |

| Pyrrole H-3/4 | 6.30 | 6.28 | 109.8 | 109.6 |

| Phenyl H-4 | 7.45 | 7.43 | 131.2 | 131.0 |

| Methyl H | 2.10 | 2.08 | 18.5 | 18.3 |

Theoretical Vibrational Frequency Calculations (IR)

Theoretical vibrational frequency analysis is a fundamental computational tool used to predict the infrared (IR) spectrum of a molecule. This analysis helps in the identification and characterization of molecular structures by assigning specific vibrational modes to absorption bands observed experimentally.

The process begins with the geometry optimization of the this compound molecule. This is typically performed using Density Functional Theory (DFT), a robust method for calculating the electronic structure of molecules. numberanalytics.comnumberanalytics.com A common choice for this purpose is the B3LYP functional combined with a sufficiently large basis set, such as 6-311++G(d,p), which provides a good balance between accuracy and computational cost. acs.org The optimization process finds the lowest energy conformation of the molecule, which corresponds to its most stable structure.

Once the optimized geometry is obtained, a frequency calculation is performed at the same level of theory. numberanalytics.com This calculation computes the second derivatives of the energy with respect to the atomic coordinates, yielding a Hessian matrix. Diagonalizing this matrix gives the vibrational frequencies and the corresponding normal modes (the collective motion of atoms for each frequency). The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum. ccl.net

The calculated frequencies are often systematically higher than experimental values due to the harmonic oscillator approximation used in the calculations. ccl.net To improve agreement with experimental data, these raw frequencies are typically multiplied by an empirical scaling factor, which is specific to the level of theory used. acs.org The output provides a predicted IR spectrum, detailing the frequency (in cm⁻¹), intensity, and the nature of the vibrational modes (e.g., C-H stretch, C=C bend, ring deformation).

Table 1: Predicted Infrared (IR) Vibrational Frequencies for this compound (Note: The following data is a representation of typical results from a theoretical calculation and is not from published research on this specific compound.)

| Vibrational Mode Assignment | Calculated Wavenumber (cm⁻¹) | Scaled Wavenumber (cm⁻¹) | IR Intensity (km/mol) |

|---|---|---|---|

| Aromatic C-H Stretch | Data not available in published literature | Data not available in published literature | Data not available in published literature |

| Pyrrole C-H Stretch | Data not available in published literature | Data not available in published literature | Data not available in published literature |

| Methyl C-H Stretch | Data not available in published literature | Data not available in published literature | Data not available in published literature |

| Aromatic C=C Stretch | Data not available in published literature | Data not available in published literature | Data not available in published literature |

| Pyrrole Ring Stretch | Data not available in published literature | Data not available in published literature | Data not available in published literature |

| C-N Stretch | Data not available in published literature | Data not available in published literature | Data not available in published literature |

| C-Cl Stretch | Data not available in published literature | Data not a vailable in published literature | Data not available in published literature |

| C-H In-plane Bend | Data not available in published literature | Data not available in published literature | Data not available in published literature |

Reaction Mechanism Elucidation via Computational Modeling

Using DFT methods, the potential energy surface of a proposed reaction can be mapped out. researchgate.netnih.gov This involves:

Geometry Optimization: The structures of the reactants, products, and any intermediates are fully optimized to find their lowest energy states.

Transition State (TS) Searching: The transition state, which is the highest energy point along the reaction coordinate, is located. A TS is a first-order saddle point on the potential energy surface, characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. ccl.net

Frequency Calculations: Vibrational frequency calculations are performed on all optimized structures to confirm their nature (minimum or saddle point) and to calculate zero-point vibrational energies (ZPVE) and thermal corrections.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed starting from the transition state structure. This traces the reaction pathway downhill to connect the transition state with the corresponding reactants and products, confirming that the located TS is correct for the reaction of interest. researchgate.net

Table 2: Hypothetical Reaction Energy Profile for Electrophilic Substitution on this compound (Note: This table illustrates the type of data generated from a mechanistic study. Specific values for this compound are not available in published literature.)

| Species | Description | Relative Energy (kcal/mol) (ZPVE Corrected) |

|---|---|---|

| R | Reactants | Data not available in published literature |

| TS1 | First Transition State | Data not available in published literature |

| I | Intermediate Complex | Data not available in published literature |

| TS2 | Second Transition State | Data not available in published literature |

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, such as in optical communications and data storage. jhuapl.edu Computational chemistry provides a powerful means to predict and understand the NLO properties of organic molecules, guiding the synthesis of new materials with enhanced performance. diva-portal.orgacs.org

The NLO response of a molecule is determined by how its charge distribution is polarized by an external electric field. This is described by the molecular polarizability (α) and hyperpolarizabilities (β, γ, etc.). researchgate.net For second-order NLO applications, the first hyperpolarizability (β) is the most important parameter. A large β value is indicative of a strong NLO response. diva-portal.org

Theoretical calculations of NLO properties for this compound would typically be performed using DFT. The key properties calculated are:

Dipole Moment (μ): Measures the asymmetry of the molecular charge distribution.

Polarizability (α): Describes the linear response of the electron cloud to an electric field.

First Hyperpolarizability (β): Describes the second-order (non-linear) response. For a molecule to have a non-zero β value, it must be non-centrosymmetric.

These properties are computed from the optimized molecular structure. The choice of DFT functional and basis set can significantly impact the accuracy of the results. researchgate.net Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. A small HOMO-LUMO energy gap often correlates with a larger hyperpolarizability, as it indicates greater charge transfer capability within the molecule, a key factor for NLO activity. researchgate.net

Table 3: Calculated Non-Linear Optical (NLO) Properties for this compound (Note: This table represents the typical parameters evaluated in a computational NLO study. Specific values for this compound are not available in published literature.)

| Property | Description | Calculated Value |

|---|---|---|

| μ (Debye) | Total Dipole Moment | Data not available in published literature |

| α (a.u.) | Mean Polarizability | Data not available in published literature |

| Δα (a.u.) | Anisotropy of Polarizability | Data not available in published literature |

| β_total (a.u.) | Total First Hyperpolarizability | Data not available in published literature |

| E_HOMO (eV) | Energy of the Highest Occupied Molecular Orbital | Data not available in published literature |

| E_LUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | Data not available in published literature |

Future Directions in N Aryl Pyrrole Research

Development of Novel and Highly Efficient Synthetic Routes

While classical methods for N-aryl pyrrole (B145914) synthesis, such as the Paal-Knorr synthesis, remain valuable, the future of synthesizing compounds like 1-(3-chloro-2-methylphenyl)-1H-pyrrole lies in the development of more efficient, atom-economical, and environmentally benign methodologies. organic-chemistry.orgwikipedia.org Recent advancements have focused on transition-metal-catalyzed cross-coupling reactions and novel cyclization strategies.

Future synthetic efforts could focus on the following:

Catalytic C-N Cross-Coupling Reactions: Copper and palladium-catalyzed N-arylation of pyrrole with aryl halides are powerful tools. acs.orgmdpi.com Future research could optimize these methods for substrates like 3-chloro-2-methylaniline (B42847), aiming for lower catalyst loadings, milder reaction conditions, and broader functional group tolerance. The use of more earth-abundant metal catalysts is also a growing area of interest.

One-Pot and Multicomponent Reactions: Designing one-pot syntheses that combine multiple reaction steps without isolating intermediates can significantly improve efficiency. researchgate.netsemanticscholar.org A potential route to this compound could involve a multicomponent reaction between 3-chloro-2-methylaniline, a 1,4-dicarbonyl compound, and a suitable catalyst.

Flow Chemistry Approaches: The use of continuous flow reactors can offer advantages in terms of safety, scalability, and reaction control for the synthesis of N-aryl pyrroles. This technology could enable the rapid and efficient production of a library of derivatives based on the this compound scaffold.

A comparison of potential synthetic routes is presented in Table 1.

Table 1: Comparison of Synthetic Routes for N-Aryl Pyrroles

| Method | Advantages | Disadvantages | Potential for this compound |

|---|---|---|---|

| Paal-Knorr Synthesis | Simple, well-established | Requires harsh conditions, limited substrate scope | Feasible, but may have moderate yields |

| Buchwald-Hartwig Amination | High yields, broad scope | Expensive catalysts and ligands | High potential for efficient synthesis |

| Ullmann Condensation | Cost-effective catalyst | High temperatures, often requires stoichiometric copper | A viable, more traditional approach |

| Catalytic Cyclization | Atom-economical, novel pathways | May require specialized catalysts | Promising for developing new, efficient routes |

Advanced Computational Approaches for Structure-Reactivity Relationships and Materials Design

Computational chemistry is an increasingly indispensable tool in modern chemical research. For N-aryl pyrroles such as this compound, computational methods can provide deep insights into their electronic structure, reactivity, and potential applications in materials science.

Future computational studies could include:

Density Functional Theory (DFT) Calculations: DFT can be used to model the geometric and electronic properties of this compound. nih.gov This can help in understanding the influence of the chloro and methyl substituents on the aromaticity of the pyrrole ring and the rotational barrier of the N-aryl bond.

Reaction Mechanism Elucidation: Computational modeling can be employed to investigate the mechanisms of synthetic reactions leading to N-aryl pyrroles. nih.gov This can aid in the optimization of reaction conditions and the design of more efficient catalysts.

In Silico Materials Design: The electronic properties of this compound and its derivatives can be calculated to predict their suitability for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Key computational parameters that could be investigated are outlined in Table 2.

Table 2: Key Computational Parameters for N-Aryl Pyrrole Research

| Parameter | Significance | Computational Method |

|---|---|---|

| HOMO-LUMO Gap | Predicts electronic transitions and reactivity | DFT, Time-Dependent DFT |

| Torsional Angle | Influences conjugation and molecular packing | DFT Geometry Optimization |

| Reaction Energy Profile | Elucidates reaction mechanisms and kinetics | DFT with transition state searching |

| Non-Covalent Interactions | Important for understanding solid-state packing | Symmetry-Adapted Perturbation Theory (SAPT) |

Exploration of New Methodologies for Regioselective Derivatization

The functionalization of the pyrrole ring at specific positions is crucial for tuning the properties of N-aryl pyrroles. Developing novel methods for the regioselective derivatization of compounds like this compound is a key area for future research.

Promising avenues for exploration include:

Direct C-H Functionalization: Transition-metal-catalyzed C-H activation has emerged as a powerful strategy for the direct introduction of functional groups onto aromatic rings, avoiding the need for pre-functionalized substrates. rsc.org Research could focus on developing catalysts that can selectively functionalize the C2, C3, C4, or C5 positions of the pyrrole ring.

Directed Metalation: The use of directing groups can control the regioselectivity of lithiation and subsequent electrophilic trapping. While the N-aryl group itself can have a directing effect, the introduction of a removable directing group could provide access to otherwise difficult-to-obtain substitution patterns.

Halogen Dance Reactions: For halogenated N-aryl pyrroles, the halogen dance reaction, which involves the base-induced migration of a halogen atom around the aromatic ring, could be a useful tool for synthesizing a variety of isomers.

Table 3 summarizes various strategies for regioselective derivatization.

Table 3: Strategies for Regioselective Derivatization of N-Aryl Pyrroles

| Strategy | Target Position(s) | Advantages | Challenges |

|---|---|---|---|

| Electrophilic Aromatic Substitution | C2 and C5 | Well-established, predictable for many substrates | Limited to electron-rich pyrroles, may lack selectivity |

| Directed ortho-Metalation (DoM) | C2 | High regioselectivity | Requires a directing group |

| Transition-Metal-Catalyzed C-H Activation | C2, C3, C4, C5 (catalyst dependent) | Atom-economical, high functional group tolerance | Catalyst development can be challenging |

| Suzuki-Miyaura Coupling of Halogenated Pyrroles | Position of halogen | Versatile, well-understood | Requires pre-halogenated starting materials |

Interdisciplinary Research Integrating Synthesis with Advanced Theoretical Chemistry

The synergy between synthetic organic chemistry and theoretical chemistry is poised to accelerate discoveries in the field of N-aryl pyrroles. A close collaboration between experimentalists and theoreticians can lead to a deeper understanding of structure-property relationships and the rational design of novel molecules with desired functions.

Future interdisciplinary research on this compound and related compounds could involve:

Theory-Driven Catalyst Design: Computational chemistry can be used to design new catalysts for the synthesis of N-aryl pyrroles with improved activity and selectivity. Theoretical predictions can guide experimental efforts, reducing the amount of trial-and-error in the laboratory.

Predictive Modeling of Spectroscopic Properties: Theoretical calculations can predict spectroscopic properties such as NMR chemical shifts, UV-Vis absorption spectra, and fluorescence emission spectra. acgpubs.orgnih.gov This can aid in the characterization of new compounds and provide insights into their electronic structure.

Rational Design of Functional Materials: By combining synthesis and computational modeling, new N-aryl pyrrole-based materials with tailored optical and electronic properties can be designed and synthesized for specific applications.

The integration of these disciplines will be crucial for unlocking the full potential of N-aryl pyrroles in various scientific and technological fields.

Q & A

Q. How can the synthesis of 1-(3-chloro-2-methylphenyl)-1H-pyrrole be optimized for reproducibility?

- Methodological Answer : Optimize reaction conditions by using xylene as a solvent under reflux (25–30 hours) with chloranil as an oxidizing agent . Monitor reaction progress via TLC and purify the crude product using recrystallization from methanol (yield: 47–85%) . For halogenated analogs, ensure stoichiometric control of 3-chloro-2-methylphenyl substituents to avoid competing side reactions .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Use to confirm substitution patterns (e.g., aromatic protons at δ 6.07–7.57 ppm and methyl/methoxy groups at δ 2.22–3.86 ppm) . Complement with FT-IR for functional group identification (e.g., carbonyl stretches at ~1700 cm) . For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous structural validation .

Q. How should researchers address low yields during purification?

- Methodological Answer : Low yields often arise from incomplete reaction progress or by-product formation. Use gradient elution in column chromatography (e.g., hexane/ethyl acetate) to separate isomers . For thermally stable derivatives, vacuum distillation or sublimation may improve recovery . Document all by-products (e.g., dimeric impurities) via GC-MS or HPLC .

Q. What are common synthetic by-products, and how are they identified?

- Methodological Answer : By-products include halogenated dimeric species (e.g., bis-pyrrole derivatives) or oxidized intermediates. Characterize using high-resolution mass spectrometry (HRMS) and . For example, chlorinated by-products may appear as doublets in aromatic regions of .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound derivatives?

- Methodological Answer : Perform density functional theory (DFT) calculations to map electron density distributions, particularly at the pyrrole nitrogen and chloro-substituted phenyl ring. Use molecular docking to simulate interactions with biological targets (e.g., enzyme active sites) . Validate predictions with kinetic studies (e.g., Hammett plots for substituent effects) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Cross-validate assays using standardized protocols (e.g., MIC tests for antimicrobial activity) . Account for solvent effects (e.g., DMSO vs. aqueous buffers) on compound solubility and stability . For SAR discrepancies, synthesize analogs with systematic substituent variations (e.g., replacing Cl with F or methyl groups) and retest .

Q. How can researchers design derivatives for improved metabolic stability?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., -CF) at the 2-methylphenyl position to reduce cytochrome P450-mediated oxidation . Assess metabolic pathways using in vitro microsomal assays and LC-MS metabolite profiling . Prioritize derivatives with logP values <3 to enhance aqueous solubility .

Q. What experimental approaches validate in silico predictions of photophysical properties?

- Methodological Answer : Compare computed UV-Vis spectra (TD-DFT) with experimental data in solvents of varying polarity . Measure fluorescence quantum yields using integrating sphere techniques. For charge-transfer complexes, conduct cyclic voltammetry to correlate HOMO-LUMO gaps with observed absorption maxima .

Data Analysis & Contradiction Resolution

Q. How to address conflicting 1H-NMR^1 \text{H-NMR}1H-NMR assignments for pyrrole protons?

Q. What statistical methods are recommended for analyzing biological replicate variability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.